molecular formula C23H47ClN6O13 B12797366 Neomycin B hydrochloride CAS No. 1406-02-6

Neomycin B hydrochloride

Cat. No.: B12797366
CAS No.: 1406-02-6
M. Wt: 651.1 g/mol
InChI Key: ZDPKKZFBEOYUDO-WQDIDPJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neomycin B hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is a major component of the neomycin complex, which also includes neomycin A and neomycin C. Neomycin B is known for its potent antibacterial activity, particularly against Gram-negative bacteria, and is commonly used in topical and oral formulations to treat various infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neomycin B hydrochloride is primarily produced through the fermentation of Streptomyces fradiae. The fermentation process involves cultivating the bacterium under specific nutrient conditions, either in stationary or submerged aerobic environments. The compound is then isolated and purified from the fermentation broth .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate neomycin B. The final product is then converted to its hydrochloride salt form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Neomycin B hydrochloride undergoes several chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Neomycin B hydrochloride exerts its antibacterial effects by binding to the bacterial ribosome. Specifically, it binds to the 16S rRNA and the S12 protein of the 30S ribosomal subunit. This binding interferes with the decoding site, leading to the inhibition of protein synthesis, which is crucial for bacterial survival .

Comparison with Similar Compounds

Uniqueness: Neomycin B hydrochloride is unique due to its high antibiotic activity compared to other components of the neomycin complex. Its ability to bind to multiple sites on the bacterial ribosome enhances its effectiveness in inhibiting protein synthesis .

Properties

CAS No.

1406-02-6

Molecular Formula

C23H47ClN6O13

Molecular Weight

651.1 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride

InChI

InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1

InChI Key

ZDPKKZFBEOYUDO-WQDIDPJDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.